2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
Descripción
This compound features a fluorophenoxy group linked via an acetamide bridge to a 5-phenylisoxazolemethyl moiety. The phenyl-substituted isoxazole contributes steric bulk and π-π interactions, distinguishing it from simpler isoxazole derivatives.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRUUAJRZRPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.
Synthesis and Structural Characteristics
The synthesis of 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the reaction of 2-fluorophenol with isoxazole derivatives through acetamide formation. The structural characteristics include:
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
- Isoxazole moiety : Known for its diverse pharmacological properties.
Table 1: Structural Features of 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
| Feature | Description |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 303.31 g/mol |
| Functional Groups | Acetamide, Fluorophenoxy, Isoxazole |
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide exhibit anticonvulsant properties. A study on related isoxazole derivatives demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that these effects may be mediated through interactions with benzodiazepine receptors .
Antitubercular Activity
The potential antitubercular activity of isoxazole derivatives has also been explored. A study synthesized various phenylisoxazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with some compounds exhibiting IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can be understood through SAR studies. Modifications to the isoxazole ring and fluorophenoxy group have been shown to significantly impact potency and selectivity against various biological targets.
Table 2: Summary of Biological Activities
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Anticonvulsant | Not specified | |
| Antitubercular | Low µM | |
| HDAC Inhibition | IC50 = 3–870 nM |
Case Study 1: Anticonvulsant Efficacy
A series of experiments were conducted to evaluate the anticonvulsant efficacy of compounds structurally related to 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide. In vivo studies demonstrated that these compounds effectively reduced seizure frequency in rodent models, indicating their potential as therapeutic agents for epilepsy.
Case Study 2: Antitubercular Screening
In another study, a library of isoxazole derivatives was screened for antitubercular activity. Compounds were tested against standard strains of M. tuberculosis, revealing several candidates with significant inhibitory effects. The findings suggest that further optimization could lead to the development of new antitubercular agents.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural variations among analogs include:
- Phenoxy substituents: Fluoro (target compound) vs. methoxy (), cyano (), or unsubstituted.
- Isoxazole modifications : 5-Phenyl (target) vs. 5-methyl () or 3-methyl ().
- Acetamide linkages : Direct attachment () vs. sulfonamide () or benzothiazole hybrids ().
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: While direct data are lacking, the compound’s structural features align with antimicrobial, anti-inflammatory, or CNS-targeting agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
